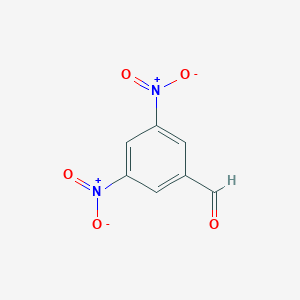

3,5-Dinitrobenzaldehyde

Description

Historical Context and Evolution of Research on Nitroaromatic Aldehydes

Historically, aromatic nitro compounds have played a prominent role in organic synthesis, primarily as precursors to aromatic amines and their derivatives, which are crucial in the dye and explosives industries. scispace.com The study of nitroaromatic compounds is a field with a long history, and their importance in both industrial and laboratory settings has been well-established. scispace.comsci-hub.se

The synthesis of nitroaromatic compounds is typically achieved through nitration, an electrophilic substitution reaction where a nitronium ion (NO₂⁺) is introduced onto an aromatic ring. nih.gov The conditions of this reaction can be controlled to direct the position of the nitro group. nih.gov Over the years, research has expanded beyond the traditional uses of these compounds, focusing more on their utility as reactive intermediates in complex organic syntheses. scispace.comsci-hub.se The activating effect of the nitro group is a key aspect that has been exploited in numerous organic reactions. scispace.com

Significance of 3,5-Dinitrobenzaldehyde as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a variety of more complex organic molecules. lookchem.comontosight.ai Its aldehyde group can participate in a range of chemical transformations, while the two nitro groups significantly influence its reactivity. This dually functionalized nature allows it to be a versatile precursor in the construction of diverse molecular frameworks.

One of the notable applications of this compound is in the synthesis of substituted n-heterocycles, which have shown potential antibacterial activity. chemicalbook.comchemicalbook.com It is also a key intermediate in the production of various other organic compounds. lookchem.com For instance, it is used in the synthesis of 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin, an important intermediate for creating highly functionalized porphyrins and novel dendrimer complexes. illinois.edu The synthesis of this porphyrin involves the oxidation of 3,5-dinitrobenzyl alcohol to produce this compound, which then undergoes condensation with pyrrole (B145914). illinois.eduresearchgate.net

The reactivity of this compound also extends to its use as a reagent in various chemical reactions. It is a protonated electrophilic species that can react with electron-rich aromatic compounds through nucleophilic attack. biosynth.com

Scope and Research Trajectories in Advanced Organic Synthesis

The field of advanced organic synthesis is continually evolving, with a focus on developing efficient and selective methods for constructing complex molecules. free.fr In this context, versatile intermediates like this compound are of high interest. Current research trajectories are exploring new ways to utilize the unique reactivity of nitroaromatic compounds. researchgate.net

A significant area of research is the catalytic reductive amination of aldehydes and ketones with nitro compounds, which offers a green and efficient pathway to secondary and tertiary amines. frontiersin.org This methodology has seen numerous advancements, including the use of various catalysts and reducing agents to improve selectivity and substrate scope under mild conditions. frontiersin.org

Furthermore, the development of new synthetic methods continues to be a major focus. For example, the reduction of acid chlorides, such as 3,5-dinitrobenzoyl chloride, to aldehydes like this compound using reagents like lithium tri-t-butoxyaluminohydride has been a significant advancement. acs.orgorgsyn.org

The crystal structure of this compound has also been a subject of study, revealing a stacked-layered organization with intermolecular C—H⋯O interactions. researchgate.net Understanding such structural details can provide insights into its reactivity and potential applications in materials science.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₄N₂O₅ lookchem.comnih.gov |

| Molecular Weight | 196.12 g/mol nih.govchemicalbook.com |

| Appearance | Yellow crystalline solid lookchem.com |

| Melting Point | 85 °C chemicalbook.com |

| Boiling Point | 323.9 °C at 760 mmHg lookchem.com |

| Density | 1.571 g/cm³ lookchem.com |

| CAS Number | 14193-18-1 chemicalbook.combiosynth.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNWTBGSOCMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364830 | |

| Record name | 3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14193-18-1 | |

| Record name | 3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dinitrobenzaldehyde

Oxidation of Dinitrobenzyl Alcohols

A common strategy for synthesizing 3,5-Dinitrobenzaldehyde is the oxidation of 3,5-Dinitrobenzyl alcohol. This approach focuses on the selective conversion of the primary alcohol functionality to an aldehyde without affecting the sensitive nitro groups on the aromatic ring.

Quinolinium Chlorochromate (QCC) has been demonstrated as an effective reagent for the oxidation of 3,5-Dinitrobenzyl alcohol to this compound. researchgate.net This method provides a reliable means of achieving the desired transformation. The reaction involves dissolving the alcohol in a suitable solvent, such as dichloromethane (B109758), and treating it with QCC to yield the target aldehyde. researchgate.net

Table 1: Quinolinium Chlorochromate Oxidation of 3,5-Dinitrobenzyl Alcohol

| Reactant | Oxidizing Agent | Product |

|---|

While specific examples for 3,5-Dinitrobenzyl alcohol are not extensively detailed, general modern oxidative methods are applicable. Aerobic oxidation, using oxygen or air as the primary oxidant in conjunction with a metal co-catalyst, represents a greener alternative. qualitas1998.net Systems such as Pd(OAc)2/pyridine with an O2/N2 mixture have been used for the large-scale oxidation of other benzylic alcohols to their corresponding aldehydes with high yields. qualitas1998.net Another widely used industrial method involves organocatalysts like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) and its derivatives, often paired with a primary oxidant like sodium hypochlorite (B82951) or oxygen with a copper catalyst. qualitas1998.net These methods are known for their high selectivity in converting primary alcohols to aldehydes. qualitas1998.net

Reduction of Dinitrobenzoyl Chlorides

An alternative and widely utilized pathway involves the partial reduction of 3,5-Dinitrobenzoyl chloride. The primary challenge in this approach is to selectively reduce the acid chloride to an aldehyde without further reduction to the alcohol or affecting the nitro groups.

The use of a sterically hindered, less reactive hydride reagent is crucial for stopping the reduction at the aldehyde stage. Lithium aluminum tri-tert-butoxyhydride (LiAlH(Ot-Bu)3) is a highly effective reagent for this transformation. orgsyn.orgmasterorganicchemistry.com This reagent is milder than lithium aluminum hydride (LiAlH4) because it has only one hydride to donate and its bulky tert-butoxy (B1229062) groups slow down its reactivity. masterorganicchemistry.com A well-documented procedure involves the dropwise addition of a diglyme (B29089) solution of LiAlH(Ot-Bu)3 to a solution of 3,5-Dinitrobenzoyl chloride in dry diglyme at very low temperatures (-78°C to -68°C). orgsyn.org This precise temperature control is critical to prevent over-reduction to the alcohol. orgsyn.org

Table 2: Synthesis of this compound via Reduction with LiAlH(Ot-Bu)3

| Reactant | Reducing Agent | Solvent | Temperature |

|---|

This method is noted for its broad utility in preparing various aromatic and aliphatic aldehydes from their corresponding acid chlorides. orgsyn.org

Besides LiAlH(Ot-Bu)3, other methods can be employed for the selective reduction of acid chlorides. The Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO4), is a classic method for converting acid chlorides to aldehydes. masterorganicchemistry.com Another reported approach involves using Zinc borohydride (B1222165) (Zn(BH4)2) loaded on polymerized vinylpyridine, which yields a mixture of 3,5-Dinitrobenzyl alcohol and this compound. google.com While not a direct, high-yield synthesis of the aldehyde alone, it demonstrates an alternative reagent system for the reduction of the dinitrobenzoyl chloride. google.com

Direct Nitration Pathways of Benzaldehyde (B42025) Precursors

The direct synthesis of this compound via the nitration of benzaldehyde is not a commonly reported or straightforward pathway. The aldehyde group is a deactivating, meta-directing group, which would favor the 3,5-substitution pattern. However, the strong oxidizing conditions of typical nitration reactions (e.g., mixtures of nitric acid and sulfuric acid) can readily oxidize the sensitive aldehyde group to a carboxylic acid. This leads to the formation of 3,5-Dinitrobenzoic acid instead of the desired aldehyde.

An indirect route involves the dinitration of benzoic acid to form 3,5-Dinitrobenzoic acid, which is a stable and readily synthesized intermediate. google.com This acid can then be converted to 3,5-Dinitrobenzoyl chloride by reacting it with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.orgnih.gov The resulting acid chloride can then be selectively reduced to this compound using the methods described in section 2.2.

Multi-step Nitration of Salicylaldehyde (B1680747) Derivatives to Substituted Dinitrobenzaldehydes

A common route to a substituted dinitrobenzaldehyde involves the direct nitration of a salicylaldehyde derivative. This process is typically a multi-step procedure due to the directing effects of the hydroxyl and aldehyde groups on the aromatic ring. The synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde serves as a well-documented example of this methodology. oatext.comoatext.com

The process begins with the mono-nitration of salicylaldehyde. Salicylaldehyde is cooled and added dropwise to a cold nitrating mixture, typically composed of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a 2:1 ratio. oatext.comoatext.com This initial step is conducted at low temperatures (0°C) to control the exothermic reaction and influence regioselectivity. The reaction yields a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. oatext.com

This mixture of mono-nitrated intermediates is then subjected to a second nitration step without separation. The product mixture is stirred with an additional quantity of the cold nitrating mixture (conc. H₂SO₄ and HNO₃). oatext.comoatext.com After a period of stirring, the reaction is quenched by pouring the mixture onto ice, which causes the dinitrated product to precipitate. This two-step nitration process effectively introduces a second nitro group onto the aromatic ring, yielding 2-hydroxy-3,5-dinitrobenzaldehyde as a solid product. oatext.com This laboratory method has been reported to produce a high yield of the final product. oatext.com

Optimized Nitration Conditions for Regioselective Synthesis

Achieving high regioselectivity in the nitration of benzaldehyde derivatives is a significant challenge. The aldehyde group is a meta-directing deactivator, while other substituents, like a hydroxyl group, are strong ortho-, para-directing activators. This competition can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. patsnap.com Consequently, research has focused on optimizing reaction conditions to favor a specific regioisomer.

Key variables in optimizing nitration include the composition of the nitrating agent, reaction temperature, and the use of alternative solvent systems or catalysts. Traditional nitration with mixed nitric and sulfuric acids often requires low temperatures to control the reaction, but this can also lead to slow reaction rates. patsnap.com One of the primary challenges is managing the competitive reactions that lead to by-products. patsnap.com

To address these issues, novel approaches have been developed. For instance, the use of a ternary mixed solvent system consisting of hydrofluoric acid, acetic anhydride (B1165640), and acetic acid has been shown to improve the reaction speed of low-temperature nitration and increase the yield of specific isomers like 5-nitro-salicylaldehyde. patsnap.com Another modern approach involves mechanochemical activation, which offers a rapid and efficient alternative with minimal solvent. The use of iron(III) nitrate (B79036) (Fe(NO₃)₃) as a nitrating agent under these conditions has been successful in achieving high regioselectivity in the nitration of various arenes. researchgate.net These optimized methods aim to enhance control over the reaction, leading to higher yields of the desired isomer and simplifying downstream processing. patsnap.comresearchgate.net

Comparative Analysis of Synthetic Routes: Yields and Purity Considerations

The synthesis of this compound can be achieved via different pathways, most notably through the nitration of a benzaldehyde precursor or the reduction of a dinitro-substituted benzoic acid derivative. Each route presents distinct advantages and disadvantages concerning yield, purity, and operational complexity.

Efficiency and Selectivity Assessments

A direct comparison reveals significant differences in the efficiency and selectivity of common synthetic routes. The multi-step nitration of salicylaldehyde to produce 2-hydroxy-3,5-dinitrobenzaldehyde is reported to be highly efficient, with final yields reaching up to 85%. oatext.comoatext.com This route, however, produces a hydroxylated derivative and its selectivity depends on controlling the two-stage nitration process.

Alternatively, this compound can be synthesized by the reduction of 3,5-dinitrobenzoyl chloride. This method utilizes a selective reducing agent, lithium aluminum tri-tert-butoxyhydride, to convert the acid chloride to an aldehyde without affecting the nitro groups. orgsyn.org The reported yield for this method is more moderate, providing 60–63% of the crude product. orgsyn.org The initial purity of the product from this route results in a melting point of 76–80°C, which can be improved to 85–87°C through trituration, albeit with a 5–10% loss of material. orgsyn.org

| Synthetic Route | Starting Material | Final Product | Reported Yield | Purity Notes (Melting Point) | Reference |

|---|---|---|---|---|---|

| Multi-step Nitration | Salicylaldehyde | 2-Hydroxy-3,5-dinitrobenzaldehyde | 85% | 70-74°C | oatext.comoatext.com |

| Reduction of Acid Chloride | 3,5-Dinitrobenzoyl chloride | This compound | 60-63% (crude) | 76-80°C (crude), 85-87°C (purified) | orgsyn.org |

Reproducibility and Scalability in Laboratory and Industrial Settings

The transition of a synthetic procedure from a laboratory setting to an industrial scale introduces significant challenges related to reproducibility and safety. kewaunee.in Laboratory-scale syntheses, such as those detailed for the nitration of salicylaldehyde and the reduction of 3,5-dinitrobenzoyl chloride, are performed under meticulously controlled conditions with small quantities of reagents, which ensures high reproducibility. oatext.comorgsyn.orgkewaunee.in

However, scaling up these processes requires careful consideration of factors like heat management, reagent handling, and cost-effectiveness. kewaunee.in Aromatic nitration, in particular, is a highly exothermic process that poses a significant risk of thermal runaway, especially in large-scale batch reactors. unina.itresearchgate.net This can lead to the formation of dangerous polynitrated by-products. aidic.it The traditional industrial approach to nitration often involves the slow, drop-wise addition of the substrate to a large volume of mixed acid at controlled temperatures (e.g., -5°C to 15°C) to manage the heat generated. unina.it

To mitigate these risks and improve scalability, modern industrial chemistry is increasingly adopting technologies like continuous-flow microreactors. researchgate.net These systems offer superior heat exchange and precise control over reaction parameters, which significantly enhances safety and can lead to improved yield and selectivity compared to batch processes. researchgate.net The development of continuous nitration processes demonstrates high potential for industrial applications, offering a safer and more efficient solution for producing nitroaromatic compounds. researchgate.net While the specific scalability of the laboratory-scale reduction of 3,5-dinitrobenzoyl chloride is less discussed, the use of specialized and costly hydrides may present economic challenges for large-scale industrial production. orgsyn.orggoogle.com

Chemical Reactivity and Transformation Mechanisms of 3,5 Dinitrobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3,5-dinitrobenzaldehyde is a primary site for nucleophilic attack, leading to a variety of condensation and addition reactions.

Condensation Reactions with Amines and Active Methylene (B1212753)/Methyl Groups

Condensation reactions are a cornerstone of organic synthesis, and this compound readily participates in such transformations. A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. libretexts.org

When reacted with compounds containing active methylene or methyl groups, this compound undergoes condensation to form new carbon-carbon bonds. orgsyn.org These reactions are often catalyzed by a base, which deprotonates the active methylene/methyl compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Aromatic aldehydes with electron-withdrawing groups, such as the nitro groups in this compound, generally exhibit higher yields in these types of condensation reactions. researchgate.net

Similarly, condensation reactions with amines lead to the formation of carbon-nitrogen double bonds. libretexts.org These reactions are fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.

Formation of Schiff Bases and Related Imines

The reaction of this compound with primary amines is a classic example of a condensation reaction that results in the formation of Schiff bases, also known as imines. nih.govinternationaljournalcorner.com This reaction proceeds through a two-step mechanism involving a nucleophilic addition followed by a dehydration step. youtube.com

The general mechanism for Schiff base formation is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and nitrogen atoms.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Primary Amine | Schiff Base (Imine) | C=N double bond formation |

| This compound | Active Methylene Compound | Varies | New C-C bond formation |

Nucleophilic Addition and Subsequent Transformations

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic addition. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon is rehybridized from sp² to sp³. libretexts.orgyoutube.com

This initial addition product can then undergo various transformations. For instance, in the second step of the mechanism, the resulting alkoxide is often protonated by the addition of an acid to yield an alcohol. libretexts.orgyoutube.com The presence of electron-withdrawing groups, such as the nitro groups in this compound, increases the positive character of the carbonyl carbon, thereby facilitating nucleophilic addition. masterorganicchemistry.comlibretexts.org

Transformations of the Nitro Groups

The two nitro groups on the benzene (B151609) ring of this compound are also key to its chemical reactivity, undergoing reduction and participating in substitution reactions.

Selective Reduction to Amino Groups

The reduction of aromatic nitro compounds to their corresponding amines is a significant transformation in organic synthesis. jsynthchem.com A variety of reagents and methods can be employed for this purpose, including catalytic hydrogenation, and the use of metals in acidic media. wikipedia.org In the case of dinitro compounds like this compound, selective reduction of one or both nitro groups to amino groups is possible.

The selective reduction of one nitro group in a dinitro compound can often be achieved by careful selection of the reducing agent and reaction conditions. echemi.com For example, sodium sulfide (B99878) or ammonium (B1175870) sulfide are known to selectively reduce one nitro group in dinitroaromatic compounds. echemi.comresearchgate.net Other methods for the reduction of nitro groups include the use of iron in acidic media or catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon. wikipedia.orgresearchgate.net Complete reduction of both nitro groups can also be achieved under appropriate conditions.

| Reducing Agent/Method | Extent of Reduction |

| Sodium Sulfide/Ammonium Sulfide | Selective reduction of one nitro group |

| Iron in Acidic Media | Reduction of nitro groups |

| Catalytic Hydrogenation (e.g., Pd/C) | Reduction of nitro groups |

Participation in Nucleophilic Aromatic Substitution Reactions

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the nitro groups in this compound, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.compressbooks.pub These electron-withdrawing groups make the aromatic ring electron-deficient and capable of stabilizing the negatively charged intermediate formed during the reaction. chemistrysteps.commasterorganicchemistry.com

The SNAr mechanism typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. chemistrysteps.com

For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the aromatic ring, and the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. chemistrysteps.comlibretexts.org While this compound itself does not have a leaving group other than hydrogen, its derivatives containing suitable leaving groups would be highly reactive towards SNAr. The strong electron-withdrawing nature of the two nitro groups significantly enhances the electrophilicity of the aromatic ring, making it a prime candidate for such transformations.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is profoundly influenced by the strong electron-withdrawing nature of its two nitro groups and the aldehyde functionality. These substituents deactivate the benzene ring towards electrophilic attack while simultaneously activating the carbonyl carbon for nucleophilic addition. This section delves into the mechanistic investigations of reactions involving this compound, exploring kinetic studies, postulated mechanisms for complex transformations, and the overarching influence of substituent effects and reaction conditions.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into reaction rates, orders, and the factors that influence them, offering a window into the reaction mechanism. While comprehensive kinetic data for a wide range of this compound reactions are not abundantly available in publicly accessible literature, the principles of physical organic chemistry allow for well-founded predictions. The electron-deficient nature of the carbonyl carbon in this compound suggests that it will exhibit enhanced rates of reaction with nucleophiles compared to benzaldehyde (B42025) or its electron-donating substituted derivatives.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. Although the aldehyde group itself is not a leaving group in typical SNAr reactions, the kinetic effect of the dinitro substitution pattern is evident in related compounds. A study on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines demonstrated second-order kinetics, with rates highly dependent on the nucleophile and solvent. This highlights the activating effect of the nitro groups, a principle that extends to the reactivity of this compound.

The kinetics of condensation reactions, such as the Knoevenagel condensation, are also significantly influenced by the electrophilicity of the aldehyde. The reaction of an aromatic aldehyde with an active methylene compound is typically base-catalyzed, and the rate-determining step often involves the nucleophilic attack of the carbanion on the carbonyl carbon. For this compound, the enhanced partial positive charge on the carbonyl carbon would lead to a faster rate of nucleophilic attack compared to less electron-poor aldehydes.

Table 1: Expected Relative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition Reactions

| Compound | Substituents | Electronic Effect of Substituents | Expected Relative Rate of Nucleophilic Addition |

|---|---|---|---|

| 4-Methoxybenzaldehyde | -OCH3 (para) | Strongly Electron-Donating | Slowest |

| Benzaldehyde | -H | Neutral (Reference) | Moderate |

| 4-Nitrobenzaldehyde | -NO2 (para) | Strongly Electron-Withdrawing | Fast |

| This compound | Two -NO2 (meta) | Very Strongly Electron-Withdrawing | Fastest |

Postulated Mechanisms for Complex Transformations

This compound, lacking α-hydrogens, is a substrate for several classic organic reactions that proceed through complex multi-step mechanisms. These transformations are often initiated by the characteristic nucleophilic attack at the highly electrophilic aldehyde carbon.

Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction. For this compound, the postulated mechanism involves the following key steps:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of a this compound molecule to form a tetrahedral intermediate.

Hydride Transfer: This tetrahedral intermediate then acts as a hydride donor, transferring a hydride ion to the carbonyl carbon of a second molecule of this compound. This step is typically the rate-determining step.

Product Formation: The hydride transfer results in the formation of 3,5-dinitrobenzoic acid (which is deprotonated to its carboxylate salt in the basic medium) and 3,5-dinitrobenzyl alcohol.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid. wikipedia.org When this compound is reacted with acetic anhydride and sodium acetate (B1210297), the proposed mechanism is:

Enolate Formation: The acetate ion acts as a base, deprotonating acetic anhydride to form an enolate.

Aldol-type Addition: The enolate attacks the carbonyl carbon of this compound.

Dehydration and Hydrolysis: The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield 3,5-dinitrocinnamic acid.

Knoevenagel Condensation: This is a condensation reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The reaction of this compound with a compound like diethyl malonate would proceed via:

Carbanion Formation: The basic catalyst removes a proton from the active methylene compound to form a stabilized carbanion (enolate).

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of this compound.

Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form a stable, conjugated α,β-unsaturated product. The strong electron-withdrawing nature of the dinitrophenyl group facilitates this dehydration step.

Influence of Substituent Effects and Reaction Conditions

The chemical behavior of this compound is a clear illustration of the principles of substituent effects in organic chemistry. The two nitro groups exert strong electron-withdrawing effects through both induction (-I effect) and resonance (-R effect). The aldehyde group is also deactivating via a -R effect. These cumulative effects make the aromatic ring extremely electron-deficient and significantly influence reaction rates and pathways.

The Hammett equation , log(k/k₀) = σρ, provides a quantitative framework for understanding these substituent effects. wikipedia.orgviu.ca In this equation, k is the rate constant for the reaction of a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which is positive for electron-withdrawing groups like -NO₂), and ρ is the reaction constant.

Reactions with Nucleophiles: For reactions where a negative charge develops in the transition state, such as nucleophilic addition to the carbonyl group, the reaction constant (ρ) is positive. The large positive Hammett σ constants for the meta-nitro groups (σ_meta for -NO₂ is +0.71) predict a significant rate acceleration for nucleophilic attack on this compound compared to benzaldehyde.

Reaction Conditions: The choice of solvent and catalyst plays a critical role. For instance, polar aprotic solvents can stabilize charged intermediates, potentially accelerating reactions like nucleophilic aromatic substitution. In base-catalyzed reactions like the Knoevenagel condensation, the strength of the base must be carefully chosen to deprotonate the active methylene compound without promoting unwanted side reactions. wikipedia.org Kinetic studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines in various solvents showed that the reaction rates and even the kinetic order can be highly dependent on the solvent medium, with Hammett ρ values becoming more negative in less polar solvents, indicating a greater sensitivity to substituent effects. researchgate.net

Table 2: Influence of Reaction Conditions on the Reactivity of Dinitro-Aromatic Systems

researchgate.netsemanticscholar.orglibretexts.orgDerivatives of 3,5 Dinitrobenzaldehyde: Synthesis and Advanced Applications

Synthesis and Utility of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring these structural motifs. dut.ac.zanih.gov The synthesis of novel heterocyclic compounds remains a significant focus of research. eurekalert.orgijnrd.org

Precursors for Substituted N-Heterocycles with Biological Relevance

While direct examples of biologically active N-heterocycles synthesized from 3,5-dinitrobenzaldehyde are not extensively detailed in the reviewed literature, its derivatives are valuable intermediates for creating such structures. The chemical properties of this compound allow it to be a precursor for various substituted N-heterocycles which are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. dut.ac.zanih.gov For instance, derivatives of 3,5-dinitrosalicylic acid have been used to synthesize new thiadiazole compounds which, after conversion to Schiff bases and subsequent reactions, yield β-lactam, thiazolidine, imidazolidine, tetrazole, and oxazepine derivatives with demonstrated biological activity. nih.gov

Synthesis of Hydrazone and Guanylhydrazone Derivatives

Hydrazones, characterized by the R1R2C=NNR3R4 linkage, are a class of compounds known for their diverse pharmacological profiles, including antimicrobial, anticonvulsant, and antitumor activities. nih.govmdpi.comoatext.com

A notable example is the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. This compound is synthesized by the reaction of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide. oatext.comoatext.com The starting material, 2-hydroxy-3,5-dinitrobenzaldehyde, can be prepared by the nitration of salicylaldehyde (B1680747). oatext.comoatext.com The resulting hydrazone has shown potential as an antimicrobial agent. oatext.com The synthesis and antimicrobial activity of derivatives of this compound have been explored, demonstrating the utility of the this compound scaffold in developing new therapeutic agents. oatext.com Hydrazone derivatives of (2,4-dinitrophenyl) hydrazine (B178648) have also been synthesized and shown to possess moderate antimicrobial activity against a range of bacteria and fungi. uobaghdad.edu.iq

The general antimicrobial potential of hydrazones is well-documented, with many derivatives exhibiting significant activity against various pathogens. nih.govmdpi.comnih.govmdpi.com The presence of the nitro groups on the aromatic ring of this compound can influence the biological activity of the resulting hydrazone derivatives.

| Starting Material | Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | The synthesized hydrazone and its derivatives exhibit antimicrobial activity. | oatext.com |

Information regarding the synthesis of guanylhydrazone derivatives specifically from this compound is limited in the reviewed literature. However, guanylhydrazones are a known class of compounds with biological importance, and their synthesis generally involves the reaction of an aldehyde or ketone with aminoguanidine.

Coordination Chemistry: Metal Complexes and Ligand Design

The field of coordination chemistry heavily relies on the design of organic ligands that can form stable complexes with metal ions. These complexes have a wide array of applications, from catalysis to materials science and medicine. nih.govijrpc.comnih.gov

Schiff Base Ligands for Metal Chelation

Schiff bases, which contain an imine or azomethine group (-C=N-), are versatile ligands that can coordinate with a variety of metal ions. nih.govijrpc.comnih.gov They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound can be readily used as the aldehyde component in the synthesis of Schiff base ligands.

The resulting Schiff base ligands, incorporating the 3,5-dinitrophenyl moiety, can then be used to chelate metal ions. The nitrogen atom of the imine group and potentially other donor atoms within the ligand structure can coordinate to a central metal ion, forming a stable metal complex. The synthesis of various Schiff base metal complexes has been reported, demonstrating a range of geometries and coordination modes. nih.govijrpc.comnih.govaaru.edu.joresearchgate.net While specific examples of Schiff base complexes derived from this compound are not extensively detailed in the provided search results, the general principles of Schiff base chemistry suggest its utility in this area.

Exploration of Metal Ion Sensing Mechanisms

Schiff base derivatives are also explored for their potential in metal ion sensing. epa.govpdeaamcollege.edu.inmdpi.comsemanticscholar.orggrowingscience.com The interaction of a Schiff base ligand with a metal ion can lead to a change in its photophysical properties, such as a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor). mdpi.comsemanticscholar.orggrowingscience.com

Macrocyclic Chemistry: Porphyrin Systems and Analogues

Porphyrins and their analogues are a class of macrocyclic compounds with a highly conjugated system that gives them unique electronic and optical properties. They are of significant interest for their applications in various fields, including catalysis, photodynamic therapy, and molecular electronics. illinois.edursc.orgnih.gov

A key example of a porphyrin synthesized from this compound is 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin (H₂T(3,5-DNP)P). illinois.edu This octanitro-substituted porphyrin is synthesized via the Adler procedure, which involves the condensation of this compound with pyrrole (B145914) in a suitable solvent like propionic acid. illinois.edu The precursor, this compound, can be prepared by the oxidation of 3,5-dinitrobenzyl alcohol. illinois.edu

The resulting porphyrin, H₂T(3,5-DNP)P, is a highly substituted meso-tetra-arylporphyrin. The presence of eight nitro groups significantly influences its properties, such as its solubility and electronic spectrum. illinois.edu The synthesis of such functionalized porphyrins is of considerable interest for the design of molecular solids with desired applications. illinois.edu

| Reactants | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| This compound and Pyrrole | Adler Procedure (Condensation) | 5,10,15,20-Tetrakis(3,5-dinitrophenyl)porphyrin | A highly substituted porphyrin with potential applications in materials science. | illinois.edu |

The synthesis of porphyrin analogues, such as other meso-substituted porphyrins, can also be achieved using similar condensation methods with different substituted aldehydes. rsc.orgnih.govnih.govsigmaaldrich.com The choice of the aldehyde precursor allows for the tuning of the porphyrin's properties for specific applications.

Synthesis of Dinitrophenyl-Substituted Porphyrins

The synthesis of porphyrins bearing dinitrophenyl substituents often utilizes this compound as a key precursor. A prominent example is the synthesis of 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin, abbreviated as H₂T(3,5-DNP)P. This octanitro-substituted porphyrin is typically synthesized using the Adler-Longo method. illinois.edu This procedure involves the condensation of the aldehyde with pyrrole in a refluxing solvent like propionic acid, followed by air oxidation. illinois.eduarkat-usa.org

The precursor, this compound, can be prepared through the oxidation of 3,5-dinitrobenzyl alcohol. illinois.edu A common method employs a mild oxidizing agent such as quinolinium chlorochromate in a solvent like dichloromethane (B109758) (CH₂Cl₂), which is refluxed for several hours. illinois.edu The resulting aldehyde is then purified by column chromatography on silica (B1680970) gel. illinois.edu

The synthesis of the H₂T(3,5-DNP)P porphyrin itself is achieved by reacting this compound with a stoichiometric equivalent of freshly distilled pyrrole in refluxing propionic acid. illinois.edunih.gov The reaction mixture, upon cooling, yields a dark solid which is then collected and washed. nih.gov While the yield is moderate, this method provides a direct route to this highly functionalized porphyrin building block. illinois.edu

Development of Precursors for High-Energy Materials

Compounds rich in nitro groups are fundamental to the field of energetic materials due to the high energy released upon decomposition. The high nitrogen and oxygen content and positive heat of formation are key characteristics of these materials. purdue.edu While this compound itself is not commonly cited as a direct starting material for mainstream explosives, its dinitrophenyl scaffold is representative of the building blocks used in synthesizing more complex, insensitive high-energy materials. rsc.org The development of new energetic materials often focuses on creating compounds with high density, good thermal stability, and low sensitivity to impact and friction. rsc.org Molecules derived from precursors like dinitropyrazole, for example, have been investigated for these properties. rsc.org The dinitroaromatic structure of this compound provides a foundational framework that, through further chemical modification, could be integrated into larger, more complex energetic molecules.

Integration into Supramolecular Architectures and Functional Materials

The two nitro groups on the this compound moiety are strongly electron-withdrawing. researchgate.netsvedbergopen.com This property is crucial in directing the assembly of molecules in the solid state, influencing crystal packing and defining intermolecular interactions. illinois.edu The electron-withdrawing nature of nitro groups can significantly affect the electronic distribution within a molecule, creating regions of positive and negative electrostatic potential that facilitate non-covalent interactions such as hydrogen bonding and π-stacking. illinois.edusvedbergopen.com In the crystal structure of porphyrins substituted with 3,5-dinitrophenyl groups, these interactions play a significant role in the formation of ordered supramolecular architectures, such as the observed columnar arrays. illinois.edu The versatility of the nitro group allows it to serve as a building block in creating complex molecular solids with specifically designed arrangements. nih.gov

The incorporation of this compound-derived units into larger molecules is a strategy for tuning their optical and electrical properties. The strong electron-withdrawing nature of the dinitrophenyl group can lead to the creation of materials with significant nonlinear optical (NLO) responses. researchgate.netresearchgate.net Charge-transfer complexes formed between an electron donor and an electron acceptor, such as a dinitrobenzoate derivative, are a key class of organic NLO materials. researchgate.netresearchgate.net These materials are essential for applications in photonics and optoelectronics, including frequency doubling. researchgate.net

In the context of porphyrin-based materials, the attachment of dinitrophenyl groups alters the electronic structure of the porphyrin macrocycle. This modification affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to changes in the UV-visible absorption spectrum, such as the observed red-shift and broadening of the Soret band. illinois.edursc.org These changes indicate that the dinitrophenyl substituents can be used to modulate the light-harvesting properties of porphyrins, which is relevant for applications in dye-sensitized solar cells and other photonic devices. rsc.orgnycu.edu.tw

Other Advanced Organic Synthesis Applications

Beyond its use in porphyrin chemistry, this compound serves as a versatile reagent in various other advanced organic syntheses. It is a building block for creating substituted N-heterocycles that have been investigated for their antibacterial activity. chemicalbook.com Furthermore, it is used in the synthesis of hydrazone derivatives, which are a class of compounds known for a wide range of pharmacological profiles, including antimicrobial, anticonvulsant, and antitumor activities. oatext.com The aldehyde functional group provides a reactive site for condensation reactions, while the dinitroaromatic ring offers a scaffold that can be further functionalized or used to influence the electronic properties of the final product. oatext.comnih.gov

Synthesis of Dyes, Pigments, and Agrochemicals

The highly reactive nature of this compound makes it a candidate for the synthesis of various organic compounds, including colorants and potentially agrochemicals. The presence of the aldehyde group allows for condensation reactions, while the nitro groups can be chemically modified, typically through reduction, to introduce new functionalities.

One of the primary methods for converting aromatic aldehydes into dyes is through the formation of Schiff bases. researchgate.net This reaction involves the condensation of an aldehyde with a primary amine to form an imine or azomethine group (-C=N-). scirp.org Schiff bases with extended conjugation often exhibit color and can be used as dyes. researchgate.net While this compound can readily undergo this reaction, specific examples of commercially significant dyes or pigments derived directly from it are not extensively documented in publicly available literature. The general reaction to form a Schiff base from this compound is illustrated below:

Reaction Scheme for Schiff Base Formation

This compound + R-NH₂ → 3,5-Dinitrobenzylidene-R-amine + H₂O

In the realm of agrochemicals, dinitroaniline herbicides are a well-established class of compounds. epo.org However, these are typically synthesized from chlorinated dinitrobenzene precursors and are not direct derivatives of this compound. The synthesis of agrochemicals often involves complex multi-step processes, and while this compound is a potential intermediate, its specific patented applications in this area are not widely reported.

Multistep Synthetic Routes to Complex Molecules

This compound serves as a valuable building block in the multistep synthesis of complex molecules, particularly heterocyclic compounds that may exhibit biological activity. researchgate.net The aldehyde and nitro functionalities allow for the construction of diverse molecular frameworks.

A notable application is in the synthesis of substituted N-heterocycles with demonstrated antibacterial properties. researchgate.net For instance, a derivative, 2-hydroxy-3,5-dinitrobenzaldehyde, is used to synthesize a range of cyanoacetohydrazide derivatives. These compounds are precursors to more complex, multi-functionalized heterocycles.

One detailed example is the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. This intermediate is then further reacted with various aromatic aldehydes to produce a series of benzalidine derivatives. beilstein-journals.org

Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide Derivatives beilstein-journals.org

| Step | Reactants | Product |

| 1 | 2-Hydroxy-3,5-dinitrobenzaldehyde, 2-Cyanoacetohydrazide | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide |

| 2 | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, Substituted Benzaldehyde (B42025) | N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-substituted phenyl acrylohydrazide |

These multistep syntheses highlight the utility of this compound derivatives in building complex molecular structures. The resulting hydrazide and hydrazone compounds are important precursors for a variety of N-heterocycles. beilstein-journals.org Research has shown that such derivatives can exhibit a range of pharmacological profiles, including antimicrobial, anti-tubercular, and anticonvulsant activities. beilstein-journals.org

The following table summarizes the key reactants in the synthesis of these complex molecules.

Key Reactants in the Synthesis of Bioactive Heterocycles

| Starting Material | Reagent | Resulting Intermediate/Product Class |

| This compound | Primary Amines | Schiff Bases |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | Cyanoacetohydrazide derivative |

| Cyanoacetohydrazide derivative | Aromatic Aldehydes | Benzalidine derivatives |

These synthetic pathways underscore the importance of this compound as a foundational molecule in the development of advanced and potentially bioactive compounds.

Advanced Spectroscopic Characterization and Structural Analysis of 3,5 Dinitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of atomic connectivity and the determination of the electronic environment of nuclei within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide complementary information crucial for the structural analysis of 3,5-Dinitrobenzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic and aromatic protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, owing to the strong deshielding effect of the carbonyl group.

The aromatic region of the spectrum will be characterized by signals from the three protons on the benzene (B151609) ring. Due to the symmetrical substitution pattern of the nitro groups at the 3 and 5 positions, the protons at the 2 and 6 positions (H-2 and H-6) are chemically equivalent, as are they to each other. The proton at the 4 position (H-4) is in a unique chemical environment. Consequently, the aromatic region is expected to show two distinct signals: a doublet for the H-2 and H-6 protons and a triplet for the H-4 proton. The electron-withdrawing nature of the two nitro groups and the aldehyde group will cause these aromatic protons to be significantly deshielded, appearing at high chemical shift values, generally in the range of δ 8.0 to 9.5 ppm. The coupling between the aromatic protons would result in a characteristic splitting pattern, with the coupling constant (J-value) typically in the range of 2-3 Hz for meta-coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 10.5 | Singlet (s) | N/A |

| H-2, H-6 | 8.5 - 9.5 | Doublet (d) | ~2-3 (meta-coupling) |

| H-4 | 8.0 - 9.0 | Triplet (t) | ~2-3 (meta-coupling) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. The spectrum is expected to display signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, the aromatic carbons ortho and para to the aldehyde group, and the ipso-carbon attached to the aldehyde group.

The carbonyl carbon (C=O) of the aldehyde group is the most deshielded carbon and will appear at the lowest field, typically in the range of δ 190–200 ppm. The aromatic carbons will have distinct chemical shifts based on their electronic environment. The carbons bearing the nitro groups (C-3 and C-5) are expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro groups. The ipso-carbon (C-1) attached to the aldehyde group will also be deshielded. The carbons at the 2, 6, and 4 positions will have chemical shifts influenced by the cumulative electronic effects of the substituents. Due to the symmetry of the molecule, the carbons at the 2 and 6 positions, as well as the carbons at the 3 and 5 positions, will be chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| C-1 | 135 - 145 |

| C-2, C-6 | 125 - 135 |

| C-3, C-5 | 145 - 155 |

| C-4 | 120 - 130 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, providing a molecular fingerprint that is highly specific to its structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule. The most prominent band is the carbonyl (C=O) stretching vibration of the aldehyde group, which is observed at a high frequency due to the electron-withdrawing nature of the aromatic ring and the nitro groups. This band has been reported to appear around 1714 cm⁻¹ when the spectrum is taken in acetone. researchgate.net

Other characteristic vibrations include the symmetric and asymmetric stretching of the nitro groups (NO₂), which typically appear in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will be observed in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the aldehyde group can also be identified.

| Vibrational Mode | Observed/Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak |

| Carbonyl (C=O) Stretch | ~1714 researchgate.net | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C-H Bend | 650 - 900 | Medium-Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro groups is expected to give a strong signal in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, should also be prominent. The carbonyl stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The aromatic ring and the carbonyl group are the primary chromophores. The presence of the electron-withdrawing nitro groups causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025). Studies on nitrobenzaldehyde isomers have indicated that their absorption spectra are generally not significantly affected by the solvent environment.

The spectrum is anticipated to exhibit strong absorptions in the UV region, corresponding to π → π* transitions of the aromatic system conjugated with the aldehyde and nitro groups. A weaker absorption band at longer wavelengths, possibly extending into the visible region, may be attributed to the n → π* transition of the carbonyl group.

| Electronic Transition | Predicted Absorption Maximum (λmax, nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~220 - 280 | High |

| n → π | ~300 - 350 | Low |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and investigating the structural features of this compound through its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 196.12 g/mol . nih.govchemscene.comsigmaaldrich.com The stability of the aromatic ring typically ensures that the molecular ion is readily observable.

The fragmentation of this compound is guided by its functional groups. Common fragmentation pathways for aromatic aldehydes include the initial loss of a hydrogen radical to form a stable acylium ion, [M-H]+ or [C₆H₃(NO₂)₂CO]+, which would appear at m/z 195. libretexts.orgmiamioh.edudocbrown.info Another characteristic fragmentation is the loss of the entire aldehyde group (CHO) as a radical, resulting in a fragment at m/z 167, corresponding to the 3,5-dinitrophenyl cation, [C₆H₃(NO₂)₂]+. libretexts.orgmiamioh.edu Further fragmentation could involve the sequential loss of nitro groups (NO₂) or components thereof, leading to a complex fragmentation pattern that provides detailed structural information.

X-ray Crystallographic Analysis for Definitive Structural Elucidation

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique has been applied to this compound and its derivatives to determine precise bond lengths, bond angles, and three-dimensional arrangement in the solid state.

The molecular structure of this compound has been definitively determined by single-crystal X-ray diffraction. researchgate.net A study conducted at a low temperature (110 K) provided high-resolution data on its solid-state conformation. researchgate.net

The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The aldehyde group and the two nitro groups are attached to the benzene ring. The nitro groups are slightly twisted out of the plane of the aromatic ring. researchgate.net The detailed crystallographic data from this study are summarized in the table below. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2791 (2) |

| b (Å) | 6.2091 (1) |

| c (Å) | 14.9903 (4) |

| β (°) | 93.5895 (11) |

| Volume (ų) | 769.08 (3) |

| Z | 4 |

| Temperature (K) | 110 |

The crystal packing of this compound reveals a stacked-layered organization of molecules. researchgate.net This arrangement is stabilized by a network of weak intermolecular C-H···O hydrogen bonds within the layers. researchgate.net Specifically, the hydrogen atom of the aldehyde group (C7-H7) interacts with an oxygen atom of a nitro group (O10) on an adjacent molecule. researchgate.net Similarly, an aromatic hydrogen (C2-H2) forms a hydrogen bond with a nitro group oxygen (O13) of another neighboring molecule. researchgate.net

These interactions create corrugated arrays of molecules. In addition to the C-H···O bonds within the layers, other relatively short contacts are observed between molecules in adjacent layers, further contributing to the stability of the crystal lattice. researchgate.net These include contacts between aromatic hydrogens and nitro group oxygens, as well as between nitro group oxygens and aromatic carbon atoms. researchgate.net

Furthermore, 3,5-dinitrobenzoyl chloride, which can be synthesized from the corresponding benzoic acid, is used as a derivatizing agent to facilitate the crystallographic analysis of complex organic molecules. For instance, it was reacted with an advanced intermediate in the total synthesis of the marine natural product mucosin. researchgate.net The resulting 3,5-dinitrobenzoate (B1224709) derivative readily formed single crystals suitable for X-ray diffraction, which allowed for the unambiguous determination of the intermediate's stereochemistry. researchgate.net

Computational Chemistry and Theoretical Studies on 3,5 Dinitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of molecular systems. Through DFT calculations, researchers can elucidate the electronic structure, predict chemical reactivity, and validate experimental spectroscopic data with a high degree of accuracy.

Elucidation of Electronic Structure and Molecular Orbitals

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For a derivative of 3,5-Dinitrobenzaldehyde, specifically N-(3,5-dinitro benzaldehyde) thiosemicarbazone (NANT), DFT calculations with the B3LYP functional and a 6-31G basis set have been performed to determine its electronic structure. researchgate.net The energies of the HOMO and LUMO were calculated to be -8.068 eV and -4.365 eV, respectively. researchgate.net This results in a HOMO-LUMO energy gap of 3.703 eV. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the case of NANT, the HOMO is distributed over the thiosemicarbazide (B42300) moiety, while the LUMO is located on the this compound portion of the molecule. researchgate.net This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of N-(3,5-dinitro benzaldehyde) thiosemicarbazone (NANT) Calculated by DFT/B3LYP/6-31G

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.068 |

| ELUMO | -4.365 |

| Energy Gap (ΔE) | 3.703 |

Prediction of Global Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system in equilibrium. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2

Chemical hardness (η) measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (ELUMO - EHOMO) / 2

Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / 2η

For the derivative NANT, these descriptors have been calculated, revealing a chemical hardness (η) of 1.8515 eV and a chemical softness (S) of 0.5401 eV⁻¹. researchgate.net Molecules with lower hardness values are generally considered to be better corrosion inhibitors, as they can more readily donate electrons. researchgate.net

Table 2: Global Chemical Reactivity Descriptors for N-(3,5-dinitro benzaldehyde) thiosemicarbazone (NANT)

| Descriptor | Value | Unit |

|---|---|---|

| Chemical Hardness (η) | 1.8515 | eV |

| Chemical Softness (S) | 0.5401 | eV⁻¹ |

Computational Validation and Prediction of Spectroscopic Data

For instance, in the study of related molecules, theoretical vibrational frequencies are often calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. This comparative analysis helps in confirming the molecular structure and understanding the vibrational characteristics of the compound.

Analysis of Reaction Mechanisms and Transition States

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. This allows for the determination of reaction pathways and activation energies.

In a study of a domino reaction involving 2-methyl-3,5-dinitrobenzaldehyde, a methylated derivative of the title compound, a transition state model was proposed based on experimental outcomes and supported by DFT calculations. acs.org Such studies demonstrate the capability of computational methods to provide detailed mechanistic insights into reactions involving substituted dinitrobenzaldehydes. The identification of transition states and the calculation of their energies are crucial for understanding the kinetics and feasibility of a particular reaction.

Molecular Modeling and Dynamics Simulations

In addition to DFT, molecular modeling and dynamics simulations offer powerful tools for exploring the conformational landscape and stability of molecules.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations can be employed to explore the potential energy surface of a molecule and identify its stable conformers.

For complex systems containing 3,5-dinitrobenzoyl units, such as dendrimers, molecular mechanics and molecular dynamics simulations have been used as a preliminary step to locate low-energy conformations before undertaking more computationally expensive ab initio calculations. This approach involves a series of short, high-temperature MD simulations followed by energy minimizations to efficiently search the conformational space. While a detailed conformational analysis of this compound itself was not found in the searched literature, these methods are applicable to determine the relative stabilities of different orientations of the aldehyde and nitro groups with respect to the benzene (B151609) ring.

Molecular Docking for Ligand-Receptor Interactions (for biologically active derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is instrumental in drug discovery and medicinal chemistry for elucidating the structural basis of ligand-receptor interactions and for predicting the binding affinity of novel compounds. In the context of this compound, molecular docking studies have been crucial in understanding the mechanisms of action for its biologically active derivatives, particularly in antimicrobial applications.

Antifungal Derivatives:

Research into the antifungal properties of 3,5-dinitrobenzoic acid derivatives has utilized molecular docking to identify potential mechanisms of action. researchgate.net One study investigated a series of twenty esters and amides, identifying ethyl 3,5-dinitrobenzoate (B1224709) as a potent fungicidal agent against several Candida species. researchgate.net To understand its mode of action against Candida albicans, docking simulations were performed against multiple potential protein targets. The predicted free energies of binding indicated that ethyl 3,5-dinitrobenzoate could have a multitarget antifungal mechanism, with a notable predicted interference in the ergosterol (B1671047) biosynthesis pathway. researchgate.net

The simulations revealed varying binding affinities for different enzymes within the fungal cell. The predicted binding modes showed interactions with key residues in the active sites of these proteins. For instance, interactions were observed with targets such as MEP2 and HSP90, as well as several enzymes critical to ergosterol synthesis, including ERG20, ERG1, ERG12, and ERG7. researchgate.net

| Protein Target | Function | Predicted Free Energy of Binding (ΔG) |

|---|---|---|

| MEP2 | Ammonium (B1175870) permease | Data available in source |

| HSP90 | Heat shock protein 90 | Data available in source |

| ERG1 | Squalene epoxidase | Data available in source |

| ERG7 | Lanosterol synthase | Data available in source |

| ERG12 | Mevalonate kinase | Data available in source |

| ERG20 | Farnesyl pyrophosphate synthetase | Data available in source |

Antitubercular Derivatives:

In the search for new treatments for tuberculosis, a derivative of this compound has been evaluated for its inhibitory potential against a key protein from Mycobacterium tuberculosis. An in silico study focused on the compound 3,5-Dinitrobenzylsulfanyl 1,3,4-oxidiazole and its interaction with the Antigen 85A (Ag85A) protein, which is essential for the synthesis of the mycobacterial cell wall. researchgate.net

The molecular docking analysis predicted a strong inhibitory interaction between the compound and the Ag85A protein. The results showed a very favorable binding energy, suggesting a stable ligand-receptor complex that could disrupt the protein's normal biological function. researchgate.net The stability of this interaction was attributed to specific hydrogen bonds formed between the ligand and amino acid residues within the catalytic site of the protein. researchgate.net

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Bond Type |

|---|---|---|---|---|

| 3,5-Dinitrobenzylsulfanyl 1,3,4-oxidiazole | Antigen 85A (Ag85A) | -12 | Glutamic acid 23 | Hydrogen Bond |

These studies underscore the utility of molecular docking for exploring the therapeutic potential of this compound derivatives. By simulating ligand-receptor interactions at the molecular level, researchers can identify promising drug candidates, predict their mechanisms of action, and guide further optimization for enhanced biological activity. mdpi.comresearchgate.net

Potential Applications and Future Research Directions in Chemical Science

Role as a Key Intermediate in Fine Chemical and Pharmaceutical Synthesis

3,5-Dinitrobenzaldehyde serves as a crucial intermediate in the synthesis of a variety of fine chemicals and pharmacologically relevant molecules. Its aldehyde functionality and the presence of nitro groups make it a highly reactive precursor for constructing complex molecular architectures.

The compound is particularly valuable in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical drugs. It is utilized as a reagent in the preparation of substituted N-heterocycles that have demonstrated antibacterial properties. chemicalbook.com The reactivity of this compound allows it to be a foundational component in building diverse molecular scaffolds, including imidazole (B134444) and quinoxaline (B1680401) ring systems, which are significant in medicinal chemistry. The electron-withdrawing nature of its two nitro groups enhances the electrophilicity of the aromatic ring, making it a key substrate for various nucleophilic substitution and condensation reactions essential in the production of specialized chemicals and active pharmaceutical ingredients (APIs). vandvpharma.com

Contributions to Advanced Materials Science and Engineering

In the field of materials science, this compound is recognized for its potential as a building block for functional organic materials. sigmaaldrich.com Its rigid structure and reactive sites enable its incorporation into larger, complex molecular systems with unique properties.

A notable application is its use as a precursor in the synthesis of porphyrin derivatives. Specifically, it has been used in the synthesis of tetrakis(3,5-dinitrophenyl)porphyrin. Porphyrins and their derivatives are of significant interest in materials science due to their distinct electronic, optical, and catalytic properties. These characteristics make them suitable for applications in sensors, organic electronics, and photodynamic therapy. The dinitrophenyl groups derived from this compound can modulate the electronic properties of the porphyrin macrocycle, influencing its performance in these advanced applications.

Research in Biological Chemistry and Medicinal Applications of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of extensive research in biological and medicinal chemistry. By modifying its core structure, scientists have developed a range of new compounds with significant biological activities.

Derivatives of this compound have shown considerable promise as antimicrobial agents. The presence of the dinitroaromatic moiety is often associated with biological activity. Research has demonstrated that Schiff base derivatives, synthesized from hydroxyl-substituted dinitrobenzaldehydes, exhibit potent antibacterial and antifungal properties. For instance, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide and its related compounds have been evaluated for their efficacy against various microbial strains.

One such derivative displayed excellent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Aspergillus niger and Candida albicans), with minimum inhibitory concentration (MIC) values comparable to standard drugs like Gentamicin and Fluconazole. Furthermore, studies on esters and amides derived from the closely related 3,5-dinitrobenzoic acid have shown that these molecules possess fungicidal activity against several Candida species, which are known to cause opportunistic infections in humans.

| Derivative Compound | Target Organism | Activity (MIC) | Reference Drug | Reference Drug MIC |

|---|---|---|---|---|

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative | Staphylococcus aureus | 10 µg/mL | Gentamicin | 10 µg/mL |

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative | Escherichia coli | 10 µg/mL | Gentamicin | 10 µg/mL |

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative | Aspergillus niger | 10 µg/mL | Fluconazole | 20 µg/mL |

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative | Candida albicans | 10 µg/mL | Fluconazole | 20 µg/mL |

| Ethyl 3,5-dinitrobenzoate (B1224709) | Candida albicans | 125 µg/mL | - | - |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL | - | - |

The reactive aldehyde group of this compound and its derivatives provides a chemical handle for potential use in studying biological molecules. Aldehydes can form covalent bonds (Schiff bases) with nucleophilic groups in biomolecules, such as the amine groups on lysine (B10760008) residues in proteins. This reactivity makes them candidates for applications in enzyme inhibition and protein modification studies.

While specific, widespread applications of this compound for enzyme identification are not extensively documented, the related compound 3,5-dinitrosalicylaldehyde (B1217618) is used as a reagent to determine the number of lysine residues in proteins. cymitquimica.com This suggests a potential avenue for future research, where derivatives of this compound could be developed as specialized probes or labels for tagging and identifying specific proteins or other biomolecules. nih.gov

Advancements in Catalysis and Reagent Development